N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide
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Overview
Description
N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H16N4O2S and a molecular weight of 244.31 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a hydrazinyl group and a sulfonamide group, making it a unique entity in the realm of organic chemistry.
Preparation Methods
The synthesis of N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide typically involves the reaction of 4-chloropyridine-3-sulfonamide with diethylamine and hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydrazines.
Scientific Research Applications
N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes, such as dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication . Additionally, the hydrazinyl group may interact with other cellular targets, contributing to its overall biological activity.
Comparison with Similar Compounds
N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide can be compared with other sulfonamide compounds, such as sulfamethazine and sulfadiazine. While all these compounds share the sulfonamide functional group, this compound is unique due to the presence of the hydrazinyl group and the pyridine ring. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H16N4O2S |
---|---|
Molecular Weight |
244.32 g/mol |
IUPAC Name |
N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H16N4O2S/c1-3-13(4-2)16(14,15)9-7-11-6-5-8(9)12-10/h5-7H,3-4,10H2,1-2H3,(H,11,12) |
InChI Key |
VDHITMLLHNRMET-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CN=C1)NN |
Origin of Product |
United States |
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